molecular formula C19H22BrFN2O2 B3850247 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine

Cat. No.: B3850247
M. Wt: 409.3 g/mol
InChI Key: BXIYCSZEGRRIRA-UHFFFAOYSA-N
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Description

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine is a synthetic organic compound with the molecular formula C18H20BrFN2O2 It is characterized by the presence of a piperazine ring substituted with a 2-bromo-4,5-dimethoxyphenyl group and a 2-fluorophenyl group

Preparation Methods

The synthesis of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4,5-dimethoxybenzyl alcohol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 2-bromo-4,5-dimethoxybenzyl bromide.

    Nucleophilic Substitution: The bromide is then reacted with piperazine in the presence of a base like potassium carbonate (K2CO3) to form 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]piperazine.

    Fluorination: Finally, the compound is subjected to a fluorination reaction using a fluorinating agent such as cesium fluoride (CsF) to introduce the 2-fluorophenyl group, resulting in the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for better scalability.

Chemical Reactions Analysis

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various derivatives. Common reagents include sodium azide (NaN3) for azide substitution or sodium methoxide (NaOMe) for methoxy substitution.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders due to its piperazine moiety.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity by forming additional interactions with the target site.

Comparison with Similar Compounds

1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine can be compared with other similar compounds, such as:

    1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]piperazine: Lacks the fluorine substituent, which may result in different binding properties and biological activities.

    1-[(2-Fluorophenyl)methyl]-4-(2-bromo-4,5-dimethoxyphenyl)piperazine: The positions of the bromine and fluorine substituents are reversed, potentially affecting the compound’s reactivity and interactions.

    1-[(2-Chloro-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine: Substitution of bromine with chlorine can lead to changes in the compound’s chemical and biological properties.

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-(2-fluorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrFN2O2/c1-24-18-11-14(15(20)12-19(18)25-2)13-22-7-9-23(10-8-22)17-6-4-3-5-16(17)21/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIYCSZEGRRIRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CN2CCN(CC2)C3=CC=CC=C3F)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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